molecular formula C22H16ClN3O3S2 B2374793 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide CAS No. 313395-75-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide

Cat. No.: B2374793
CAS No.: 313395-75-4
M. Wt: 469.96
InChI Key: XSOYESZULHLWKH-UHFFFAOYSA-N
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Description

This compound features a benzothiazole moiety fused to a tetrahydrobenzothiophen core, with a 5-chloro-2-nitrobenzamide substituent. The tetrahydrobenzothiophen ring likely adopts a chair or envelope conformation, influencing molecular packing and intermolecular interactions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-12-9-10-16(26(28)29)14(11-12)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-15-6-2-4-8-18(15)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYESZULHLWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases critical for cancer cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF75.0c-Src inhibition
Study BHepG210.0Apoptosis induction
Study CA5497.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including resistant strains.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits Src family kinases (SFKs), which are crucial in cancer progression and metastasis.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S phase, limiting the proliferation of cancer cells.

Case Studies

Several case studies illustrate the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a benzothiazole derivative similar to the compound . The treatment led to a decrease in tumor markers and improved patient quality of life.
  • Case Study 2 : An exploratory study involving patients with resistant bacterial infections demonstrated that administration of the compound resulted in improved clinical outcomes and reduced infection rates.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Notes
Target Compound Benzothiazole + Tetrahydrobenzothiophen 5-Chloro-2-nitrobenzamide Not provided Nitro group (electron-withdrawing); possible chair/envelope conformation of tetrahydro ring
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide 289.69 Chloro-thiazole core; forms centrosymmetric dimers via N–H⋯N hydrogen bonds; inhibits PFOR enzyme
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () Tetrahydrobenzothiophen Benzoyl + Benzamide 389.47 Envelope conformation of cyclohexene ring; intramolecular N–H⋯O bond; weak π-π interactions
N-[3-(1,3-Benzothiazol-2-yl)-...]-4-morpholin-4-ylsulfonylbenzamide () Benzothiazole + Tetrahydrobenzothiophen 4-Morpholinosulfonylbenzamide 539.70 Sulfonyl group enhances polarity; XLogP3 = 4.9; high complexity (885)
CAS 476276-21-8 () Benzothiazole + Tetrahydrobenzothiophen 4-Diethylsulfamoylbenzamide 525.71 Diethylsulfamoyl substituent; molecular formula C26H27N3O3S3

Molecular and Electronic Properties

  • Electron Effects : The nitro group in the target compound increases electrophilicity compared to the chloro () and sulfonyl () substituents in analogs. This may enhance reactivity in nucleophilic environments.
  • Hydrogen Bonding : ’s compound relies on N–H⋯N bonds for dimerization, whereas ’s compound features intramolecular N–H⋯O bonds, stabilizing its conformation . The target compound’s nitro group could participate in similar intermolecular interactions.
  • Lipophilicity : The sulfonyl-substituted analogs () exhibit higher polarity (XLogP3 = 4.9) compared to the nitro derivative, which may have a higher LogP due to the nitro group’s hydrophobic character .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Multi-step organic synthesis is typically required, involving coupling reactions between benzothiazole and tetrahydrobenzothiophene precursors under controlled conditions. Key steps include:

  • Use of pyridine or DMF as solvents to enhance reactivity (common in amide bond formation) .
  • Catalysts such as HATU or EDCI for efficient coupling .
  • Temperature control (e.g., reflux in ethanol) to minimize side reactions .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR (e.g., absence of unreacted amine protons) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Essential Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the benzothiazole and nitrobenzamide groups (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for accurate mass) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
    • Supplementary Methods : IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Tools : Use SHELX or OLEX2 for single-crystal X-ray diffraction analysis .
  • Key Parameters : Identify intermolecular interactions (e.g., hydrogen bonds between nitro groups and thiophene sulfur) to validate stability .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact selectivity, and how can they be controlled?

  • Challenges : Nitro group reduction or benzothiazole ring opening may occur under harsh conditions .
  • Mitigation Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzothiazole to nitrobenzoyl chloride) to suppress side products .
    • Analysis : Track intermediates via LC-MS and adjust reaction time/temperature iteratively .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to identify key interactions (e.g., π-π stacking with benzothiazole) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
    • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be resolved?

  • Issue : Flexible 4,5,6,7-tetrahydro ring may lead to poor electron density maps .
  • Solutions :

  • Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion .
  • Apply SHELXL’s ISOR and DELU constraints to refine anisotropic displacement parameters .

Q. What strategies address discrepancies between theoretical and experimental NMR chemical shifts?

  • Root Cause : Solvent effects or dynamic conformational changes in solution .
  • Approaches :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) .
  • Compare experimental DMSO-d⁶ shifts with computed values to identify misassigned peaks .

Research Gaps and Future Directions

  • Biological Activity : Screen against understudied targets (e.g., bacterial efflux pumps) using MIC assays .
  • Stereochemical Effects : Synthesize enantiomers via chiral catalysts and compare bioactivity .

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